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Compound of Interest

Compound Name: 4-Methoxycinnamyl alcohol

Cat. No.: B1239260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid found in plants such as

Foeniculum vulgare (fennel) and Etlingera pavieana, has emerged as a compound of

significant interest in the field of therapeutic agent development. This technical guide provides

a comprehensive overview of the current scientific understanding of 4-methoxycinnamyl
alcohol, with a focus on its potential applications in oncology and inflammatory diseases. This

document details its mechanisms of action, summarizes key quantitative data, provides

detailed experimental protocols for its evaluation, and presents visual representations of its

molecular interactions and experimental workflows.

Introduction
4-Methoxycinnamyl alcohol (4-MCA) is a phenolic compound with a growing body of

research highlighting its biological activities. Its therapeutic potential stems primarily from its

demonstrated cytotoxic effects against various cancer cell lines and its potent anti-inflammatory

properties. This guide aims to consolidate the existing knowledge on 4-MCA to facilitate further

research and development of this promising natural product as a therapeutic agent.

Chemical Properties and Synthesis
IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
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CAS Number: 53484-50-7

Molecular Formula: C₁₀H₁₂O₂

Molecular Weight: 164.20 g/mol

Synthesis of 4-Methoxycinnamyl Alcohol
A common synthetic route to 4-methoxycinnamyl alcohol involves the reduction of 4-

methoxycinnamic acid.

2.1.1. Synthesis of 4-Methoxycinnamic Acid (Precursor)

4-Methoxycinnamic acid can be synthesized via a Knoevenagel condensation reaction

between p-anisaldehyde and malonic acid in the presence of pyridine and a catalytic amount of

piperidine.

Experimental Protocol:

To a stirred solution of p-anisaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (6

mL), add piperidine (0.6 mL).

Reflux the reaction mixture for 4 hours.

After cooling to room temperature, pour the mixture into a solution of 10 M HCl (80 mL) at

0°C.

Collect the resulting white precipitate by filtration and wash with water (200 mL) to afford 4-

methoxycinnamic acid.

2.1.2. Reduction of 4-Methoxycinnamic Acid to 4-Methoxycinnamyl Alcohol

The reduction of the carboxylic acid group of 4-methoxycinnamic acid to an alcohol can be

achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). A challenge in

this synthesis is the potential for the reduction of the conjugated double bond, leading to the

formation of a saturated alcohol as a side product.[1]

Experimental Protocol:[1]
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Under an argon atmosphere, suspend 4-methoxycinnamic acid in anhydrous tetrahydrofuran

(THF).

Cool the suspension to 0°C in an ice bath.

Slowly add a solution of lithium aluminum hydride (3.0 equivalents) in THF to the cooled

suspension.

Allow the reaction to stir at 0°C for 4 hours.

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium

hydroxide, and water.

Filter the resulting aluminum salts and wash with THF.

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield

crude 4-methoxycinnamyl alcohol.

Purify the product by column chromatography on silica gel.

Therapeutic Potential and Mechanism of Action
Anticancer Activity
4-Methoxycinnamyl alcohol has demonstrated cytotoxic activity against several human

cancer cell lines.[2] The primary mechanism of its anticancer effect appears to be the induction

of necrosis rather than apoptosis, as evidenced by DNA fragmentation assays.[2]

Table 1: Cytotoxic Activity of 4-Methoxycinnamyl Alcohol[2][3]

Cell Line Cancer Type IC₅₀ (µg/mL)

MCF-7 Breast Cancer 14.24

HeLa Cervical Cancer 7.82

DU145 Prostate Cancer 22.10

Anti-inflammatory Activity
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4-Methoxycinnamyl alcohol exhibits significant anti-inflammatory properties, primarily through

the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide

synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[2] This inhibitory

effect is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-

κB) signaling pathway.[2] A closely related compound, 4-methoxycinnamyl p-coumarate (MCC),

has been shown to attenuate the activation of NF-κB by suppressing the phosphorylation of

both IκBα and the p65 subunit, thereby blocking the nuclear translocation of p65.[4][5]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-coumarate (MCC)

Parameter Cell Line Stimulant Effect of MCC Reference

NO Production RAW 264.7 LPS
Significant

Reduction
[4]

iNOS Expression RAW 264.7 LPS
Significant

Inhibition
[4]

PGE₂ Production RAW 264.7 LPS
Significant

Reduction
[4]

COX-2

Expression
RAW 264.7 LPS

Significant

Inhibition
[4]

The diagram below illustrates the proposed mechanism by which 4-methoxycinnamyl alcohol
and its derivatives inhibit the NF-κB signaling pathway.
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Proposed Mechanism of NF-kB Inhibition by 4-Methoxycinnamyl Alcohol
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NF-κB pathway inhibition by 4-MCA.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the

therapeutic potential of 4-methoxycinnamyl alcohol.

Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is

then solubilized and quantified spectrophotometrically.

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24

hours.

Treat the cells with various concentrations of 4-methoxycinnamyl alcohol (e.g., 1-100

µg/mL) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours.

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

DNA Fragmentation Assay
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal

fragments. This can be visualized as a "ladder" on an agarose gel. Necrosis typically results in

a "smear" of randomly degraded DNA.
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Procedure:

Treat cells with 4-methoxycinnamyl alcohol (e.g., 10 µg/mL) for 48 hours.

Harvest both adherent and floating cells and wash with PBS.

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton

X-100.

Centrifuge to pellet the cellular debris and collect the supernatant containing the DNA.

Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase

K (100 µg/mL) for 2 hours at 50°C.

Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

Precipitate the DNA from the aqueous phase with two volumes of cold absolute ethanol and

1/10 volume of 3 M sodium acetate.

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

Separate the DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium

bromide.

Visualize the DNA under UV light.

Nitric Oxide Production Assay (Griess Assay)
Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite and nitrate in

aqueous solution. The Griess assay is a colorimetric method that quantifies nitrite

concentration as an indicator of NO production.

Procedure:

Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of 4-methoxycinnamyl alcohol for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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After incubation, collect 50 µL of the cell culture supernatant.

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant

and incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in

water) and incubate for another 10 minutes at room temperature, protected from light.

Measure the absorbance at 540 nm.

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and NF-κB p65
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating

proteins by size via gel electrophoresis, transferring them to a membrane, and then probing

with specific antibodies.

Procedure:

Treat cells with 4-methoxycinnamyl alcohol and/or LPS as described for the Griess assay.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against iNOS, p-p65, p65, and a loading

control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

General Experimental Workflow for Evaluating 4-MCA
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Workflow for 4-MCA evaluation.

Safety and Toxicology
While comprehensive toxicological data for 4-methoxycinnamyl alcohol is limited, a study on

the closely related compound, 4-methoxycinnamyl p-coumarate (MCC), demonstrated a

favorable safety profile. In an acute oral toxicity study in mice, MCC did not cause any mortality

or signs of toxicity at a dose of 2000 mg/kg, suggesting an LD₅₀ value greater than this dose.[6]

This indicates a relatively low acute toxicity for the 4-methoxycinnamyl moiety. General safety

data for 4-methoxycinnamyl alcohol indicates it may be harmful if swallowed and may cause

skin irritation.[7] Further in-depth toxicological studies are warranted to fully characterize its

safety profile for potential therapeutic use.

Future Directions
The promising in vitro anticancer and anti-inflammatory activities of 4-methoxycinnamyl
alcohol warrant further investigation. Future research should focus on:

In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects of 4-
methoxycinnamyl alcohol in relevant animal models.

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution,

metabolism, and excretion (ADME) properties of the compound.

Detailed toxicological evaluation: Conducting comprehensive acute and chronic toxicity

studies to establish a complete safety profile.

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of 4-
methoxycinnamyl alcohol to identify compounds with improved potency and selectivity.

Combination therapy studies: Investigating the potential synergistic effects of 4-
methoxycinnamyl alcohol with existing chemotherapeutic or anti-inflammatory drugs.

Conclusion
4-Methoxycinnamyl alcohol is a promising natural product with demonstrated anticancer and

anti-inflammatory properties. Its ability to induce necrosis in cancer cells and inhibit the NF-κB

signaling pathway provides a strong rationale for its further development as a therapeutic
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agent. The data and protocols presented in this technical guide are intended to serve as a

valuable resource for researchers and drug development professionals working to unlock the

full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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